Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Pyrrole Derivative Synthesis
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate has been studied in the synthesis of various pyrrole derivatives. For example, the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, which are closely related to this compound, has been analyzed, providing insights into the potential chemical behaviors and applications of such compounds in organic synthesis (Cirrincione et al., 1987).
Crystal and Molecular Structure Analysis
The compound's structure and derivatives have been extensively studied using X-ray crystallography. This research provides detailed insights into the molecular structure and potential chemical properties of these compounds, which can be crucial in designing pharmaceuticals and other organic compounds (Dmitriev et al., 2015).
Synthetic Methodologies and Derivatives
Synthesis of Spiro Compounds
this compound is used in synthesizing various spiro compounds. These compounds have numerous applications in medicinal chemistry and materials science (Sal’nikova et al., 2017).
Formation of Novel Pyrrole Systems
The compound has been utilized in reactions to access libraries of important pyrrole systems, highlighting its role in developing new organic compounds and potential pharmaceuticals (Dawadi & Lugtenburg, 2011).
Heterocyclization Reactions
It is involved in three-component spiro heterocyclization reactions, illustrating its versatility in creating complex and potentially biologically active molecules (Dmitriev et al., 2014).
Potential Biological and Pharmaceutical Applications
Fungicidal and Plant Growth Regulation Activities
Preliminary bioassays of derivatives of this compound indicate potential fungicidal and plant growth regulation activities, suggesting its use in agricultural sciences (Minga, 2005).
Antibacterial Properties
Derivatives of this compound have shown antibacterial activity in vitro, pointing towards potential applications in developing new antibiotics or antibacterial agents (Toja et al., 1986).
Properties
IUPAC Name |
ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5(2)12-8/h12H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEYZIPJHWUTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666443 | |
Record name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74455-30-4 | |
Record name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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